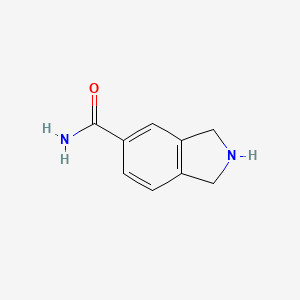

异吲哚啉-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isoindoline-5-carboxamide is a compound that has been the subject of various studies due to its potential applications in diverse fields . It is characterized by an isoindoline nucleus and is considered a prominent class of compounds due to its diverse chemical reactivity .

Synthesis Analysis

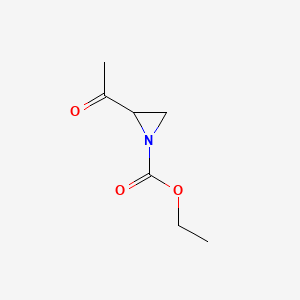

A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . The synthesis process of isoindoline-5-carboxamide is complex, characterized by various methods, each offering unique advantages and challenges .

Molecular Structure Analysis

The molecular structure of Isoindoline-5-carboxamide is a subject of substantial interest among researchers. Numerous synthetic methodologies have been explored to access these intriguing heterocyclic compounds . The competitive inhibitory activity of dioxoisoindolines allows for analysis by molecular docking .

Chemical Reactions Analysis

Isoindoline-5-carboxamide has emerged as a prominent class of compounds due to their diverse chemical reactivity . The synthesis process of Isoindoline-5-carboxamide heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges .

Physical and Chemical Properties Analysis

Isoindoline-5-carboxamide is a crystalline colorless compound with specific odors . It consists of a fused benzopyrrole ring system and constitutes the regioisomer of the abundant 1H-indole heterocycle .

科学研究应用

多种异吲哚啉-1-酮衍生物的合成: 开发了一种钯催化的单罐串联工艺,用于快速合成与异吲哚啉-5-甲酰胺结构相关的异吲哚啉酮骨架。该工艺包括异氰化物插入/水化和 5-exo-dig 环异构化,为创建异吲哚啉酮化合物提供了新的途径 (Pathare 等人,2016)。

钴(II)催化的氧化 C-H 烯基化: 开发了一种通过 C-H/N-H 官能化制备异吲哚啉酮衍生物的方法,该方法采用 Co(OAc)2 和 Mn(OAc)2 或 AgOPiv 催化体系。该方法为在药物化学中至关重要的异吲哚啉酮提供了一种步骤经济的方法 (Ma & Ackermann,2015)。

使用异吲哚啉硝酮的 EPR 氧量探针: 异吲哚啉硝酮在可行的生物系统中显示出作为电子顺磁共振 (EPR) 氧量探针的潜力。它们表现出低细胞毒性和中等生物还原速率,使其适合于研究生物环境中的氧浓度 (Khan 等人,2011)。

基于异吲哚啉衍生物的阴离子受体: 已合成并研究了异吲哚啉的双酰肼衍生物作为阴离子受体,显示出对卤素的增强亲和力。这些发现对于开发传感和分离技术中的新材料可能具有重要意义 (Dydio、Zieliński & Jurczak,2009)。

异吲哚啉衍生物的抗抑郁活性: 对异吲哚啉衍生物的抗抑郁活性的研究揭示了显着的效果。这项研究有助于开发新的抗抑郁药,突出了异吲哚啉结构的生物活性 (Sun 等人,2022)。

异吲哚啉-1-酮的合成用于生物碱合成: 已开发出一种合成各种取代的异吲哚啉-1-酮的方法,这对于某些生物碱的合成至关重要。该方法适应不同的起始材料,扩大了异吲哚啉化学的范围 (Yao & Larock,2005)。

作用机制

安全和危害

未来方向

Isoindoline-5-carboxamide has potential applications in the treatment of Osteoarthritis (OA). Starting from the reported ADAMTS-5 inhibitor GLPG1972, a scaffold hopping strategy was applied to generate a novel isoindoline amide scaffold . This suggests that Isoindoline-5-carboxamide could be a promising candidate for future research and development in the field of OA therapeutics .

属性

IUPAC Name |

2,3-dihydro-1H-isoindole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-9(12)6-1-2-7-4-11-5-8(7)3-6/h1-3,11H,4-5H2,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZACPFIVEGYGNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30665641 |

Source

|

| Record name | 2,3-Dihydro-1H-isoindole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137453-25-9 |

Source

|

| Record name | 2,3-Dihydro-1H-isoindole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

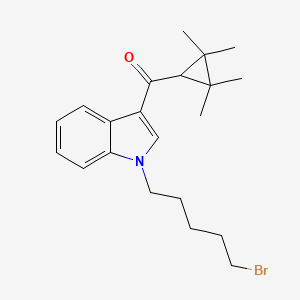

![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol](/img/structure/B590425.png)

![4-[2-(Aminocarbonyl)hydrazinyl]-2,5-dihydroxy-1H-pyrrole-3-carboxamide](/img/structure/B590429.png)

![4-[2-(4-Hexylphenyl)pyrimidin-5-yl]phenol](/img/structure/B590440.png)

![5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B590447.png)